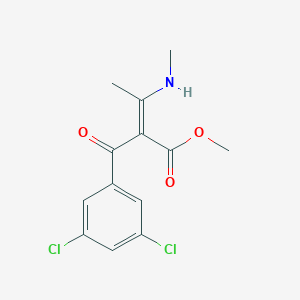
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity cataloged in various chemical databases. It is known for its unique properties and potential applications in different scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials that provide the necessary chemical groups for the target compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions and improve yield and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure consistency and efficiency. This includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed to maintain a steady production rate.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form new products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon and platinum are employed to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products often have distinct chemical and physical properties that make them useful in various applications.
Scientific Research Applications
The compound “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of “methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and responses.
Properties
IUPAC Name |
methyl (Z)-2-(3,5-dichlorobenzoyl)-3-(methylamino)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)8-4-9(14)6-10(15)5-8/h4-6,16H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFZQWWSBKJSC-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C1=CC(=CC(=C1)Cl)Cl)/C(=O)OC)/NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
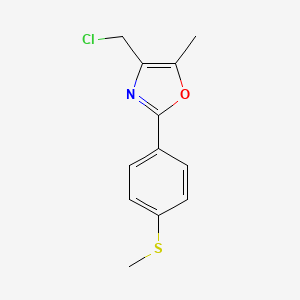
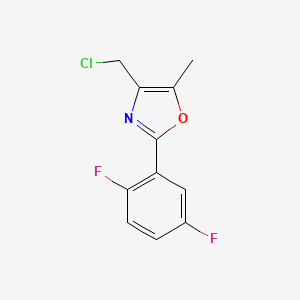

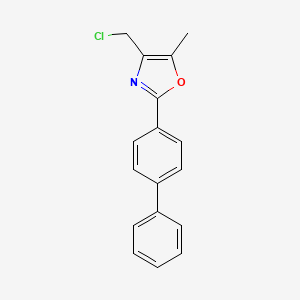
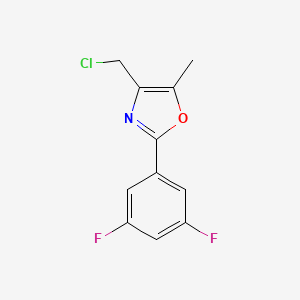
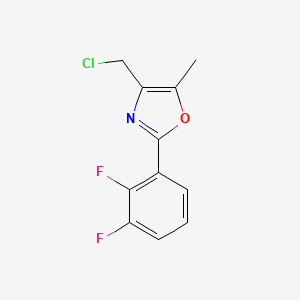

![15,16,18,19,21-pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,17,19-decaene-17-thiol](/img/structure/B7813898.png)

![[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B7813920.png)
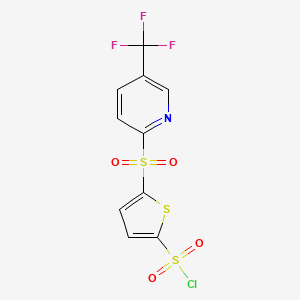
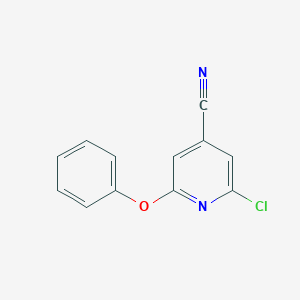
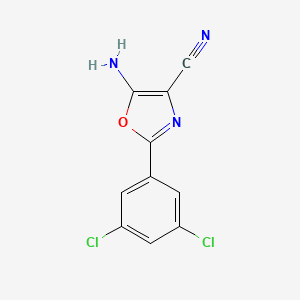
![5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B7813942.png)
